Methyl 4-amino-3-chloro-5-methylbenzoate

Synthetic methodology Regioselective halogenation Process chemistry

Medicinal chemistry teams pursuing PD-1/PD-L1 antagonists face supply chain issues with poorly characterized intermediates. Methyl 4-amino-3-chloro-5-methylbenzoate resolves this with a validated route (82% yield) and three diversification handles for amide coupling, Suzuki cross-coupling, and nucleophilic aromatic substitution. • Three orthogonal diversification points for systematic SAR exploration. • ≥95% purity, commercially available from mg to kg scale. • Documented in patent EP3831824 for immunomodulator synthesis.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 202146-16-5
Cat. No. B1598099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-chloro-5-methylbenzoate
CAS202146-16-5
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)Cl)C(=O)OC
InChIInChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3
InChIKeySDBXHTMFAXKDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-3-Chloro-5-Methylbenzoate – Product Overview


Methyl 4-amino-3-chloro-5-methylbenzoate (CAS 202146-16-5, MFCD01313708) is a trisubstituted benzoate ester building block featuring a C-4 amino group, a C-3 chloro substituent, a C-5 methyl group, and a methyl ester at the para position relative to the amine . It serves primarily as a versatile intermediate in medicinal chemistry campaigns, with documented utility in the synthesis of PD-1/PD-L1 immunomodulatory small molecules and enteropeptidase inhibitors . Commercially available at purities ≥98% (HPLC), its well-defined substitution pattern enables downstream diversification through amide coupling, Suzuki cross-coupling, and nucleophilic aromatic substitution .

Methyl 4-Amino-3-Chloro-5-Methylbenzoate: Why Analogs Fall Short


The substitution pattern of Methyl 4-amino-3-chloro-5-methylbenzoate—simultaneously presenting a free primary amine, an aryl chloride, and a methyl ester—is not interchangeable with its closest analogs. Omitting the C-3 chloro (as in Methyl 4-amino-3-methylbenzoate, CAS 18595-14-7) removes a key synthetic handle for cross-coupling and eliminates a critical pharmacophoric element required for downstream target engagement . Replacing the methyl ester with the free carboxylic acid (4-amino-3-chloro-5-methylbenzoic acid, CAS 157069-52-8) alters solubility, reactivity, and necessitates additional protection/deprotection steps during amide bond formation . The tert-butyl ester analog (CAS 2248272-89-9) introduces orthogonal deprotection chemistry but sacrifices atom economy and adds steric bulk that can impede subsequent transformations . These differences translate directly into divergent synthetic routes, impurity profiles, and final product integrity—making blind substitution a scientifically unsound procurement decision.

Methyl 4-Amino-3-Chloro-5-Methylbenzoate vs. Analogs: Differentiation Evidence


Regioselective C-3 Chlorination Efficiency

The target compound is synthesized from Methyl 4-amino-3-methylbenzoate by regioselective chlorination with N-chlorosuccinimide (NCS, 1.2 equiv) in dichloromethane at room temperature, delivering an isolated yield of 82% . This route is documented in patent EP3831824 and provides the single regioisomer with chlorine installed exclusively at C-3, ortho to the amino group. By contrast, direct chlorination of the free acid (4-amino-3-chloro-5-methylbenzoic acid) often proceeds with lower regioselectivity and requires harsher conditions . The methyl ester precursor (Methyl 4-amino-3-methylbenzoate, CAS 18595-14-7) is commercially available at multi-kilogram scale, making this route scalable.

Synthetic methodology Regioselective halogenation Process chemistry

Purity Specification: Methyl Ester vs. Free Acid Analogs

Multiple commercial vendors consistently supply Methyl 4-amino-3-chloro-5-methylbenzoate at a minimum purity of 98% by HPLC, with moisture content controlled to ≤0.5% . In contrast, the corresponding free acid (4-amino-3-chloro-5-methylbenzoic acid, CAS 157069-52-8) is typically offered at 95–97% purity , and the tert-butyl ester analog (CAS 2248272-89-9) often lacks batch-certified purity specifications exceeding 95% . The 1–3 percentage point purity differential, while appearing modest, becomes significant in multi-step synthesis where impurities propagate and amplify through subsequent transformations.

Quality control Procurement specification Analytical chemistry

Orthogonal Protection: Methyl Ester as Latent Acid

The methyl ester in the target compound serves as a masked carboxylic acid that can be carried through multiple synthetic steps and selectively unmasked under mild basic hydrolysis (LiOH or NaOH in THF/MeOH/H₂O) [1]. This orthogonality is critical: the free amino group at C-4 can be functionalized (e.g., amide coupling, reductive amination) without competing with the protected acid. In the free acid analog (CAS 157069-52-8), any amine-directed chemistry requires additional protection/deprotection sequences that add 1–2 synthetic steps and reduce overall yield by an estimated 15–25% per additional step . The tert-butyl ester offers acid-labile orthogonal deprotection but introduces greater steric hindrance at the ester carbonyl, which can slow amide bond formation at the C-4 amine .

Protecting group strategy Synthetic efficiency Medicinal chemistry

PD-1/PD-L1 Modulator Synthesis Utility

Patent EP3831824 explicitly discloses Methyl 4-amino-3-chloro-5-methylbenzoate as a key intermediate in the preparation of heterocyclic compounds with immunomodulatory activity targeting the PD-1/PD-L1 axis . The chlorine at C-3 and the methyl ester are structurally required for subsequent elaboration to the final pharmacophore. In contrast, the non-chlorinated analog (Methyl 4-amino-3-methylbenzoate) is predominantly cited as an intermediate for telmisartan (an angiotensin II receptor blocker) rather than immuno-oncology targets . The free acid analog (CAS 157069-52-8) and the tert-butyl ester analog (CAS 2248272-89-9) lack comparable patent-backed documentation for PD-1/PD-L1 applications . This patent provenance provides procurement teams with a traceable line-of-sight to a specific therapeutic modality.

Immuno-oncology PD-1/PD-L1 Patent intermediate Drug discovery

Physicochemical Properties: Methyl Ester vs. Free Acid

The methyl ester has a predicted density of 1.264 ± 0.06 g/cm³ and a predicted boiling point of 342.0 ± 37.0 °C , consistent with its molecular weight of 199.63 g/mol and formula C₉H₁₀ClNO₂. The free acid analog (CAS 157069-52-8) has a higher predicted density of 1.401 g/cm³ and a boiling point of 348.1 °C , reflecting stronger intermolecular hydrogen bonding from the carboxylic acid. The lower density and boiling point of the methyl ester facilitate solvent removal and distillation-based purification during scale-up. The tert-butyl ester analog is a higher-molecular-weight solid (241.71 g/mol), which can complicate handling and solvent compatibility in flow chemistry settings .

Physicochemical properties Formulation Process engineering

Methyl 4-Amino-3-Chloro-5-Methylbenzoate – Application Scenarios


PD-1/PD-L1 Small-Molecule Immunotherapy

Procurement of Methyl 4-amino-3-chloro-5-methylbenzoate is specifically warranted for medicinal chemistry teams pursuing small-molecule antagonists of the PD-1/PD-L1 protein–protein interaction. Patent EP3831824 explicitly discloses this intermediate in the synthesis of heterocyclic immunomodulators, providing a validated starting point for hit-to-lead optimization . The C-3 chlorine serves as both a synthetic handle (Suzuki coupling) and a potential halogen-bond donor in the target binding pocket, while the methyl ester can be hydrolyzed to the free acid for late-stage SAR exploration. Teams working on enteropeptidase inhibitors for obesity/diabetes represent a secondary validated application space [1].

Multi-Kilogram Process Scale-Up

The well-characterized synthesis (82% yield, NCS/DCM, room temperature, 5.0 g demonstrated scale ) combined with multi-vendor commercial availability at ≥98% HPLC purity makes this compound suitable for process chemistry groups transitioning from medicinal chemistry quantities (grams) to preclinical supply (100 g–1 kg). The methyl ester's orthogonal protection eliminates two synthetic steps compared to the free acid route, translating directly to reduced solvent consumption, lower waste generation, and improved process mass intensity (PMI) metrics [1]. Storage at room temperature with protection from light further simplifies warehouse logistics .

Fragment-Based Drug Discovery & DEL Synthesis

With a molecular weight of 199.63 g/mol—well below the typical fragment cutoff of 300 Da—and three points of chemical diversification (amine, aryl chloride, methyl ester), this compound meets key criteria for fragment library inclusion. The primary amine enables on-DNA amide coupling for DEL construction, the aryl chloride supports Suzuki–Miyaura cross-coupling for library diversification, and the methyl ester allows late-stage hydrolysis to reveal a carboxylic acid for additional conjugation or biophysical assay compatibility . Its commercial availability at ≥98% purity reduces the risk of fragment-level impurities confounding biophysical screening results.

SAR Studies with Halogen Scanning

For programs where a chlorine scan is being performed to probe halogen bonding, lipophilicity (cLogP modulation), or metabolic stability, Methyl 4-amino-3-chloro-5-methylbenzoate provides a direct comparator to its non-chlorinated analog (Methyl 4-amino-3-methylbenzoate) and its brominated or iodinated congeners. The 82% yield from the methyl ester precursor makes parallel synthesis of halogen variants feasible, enabling systematic SAR exploration without prohibitive synthetic investment.

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